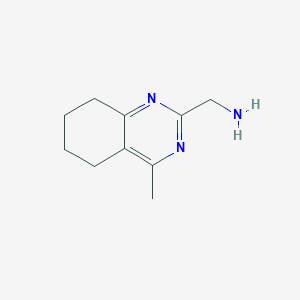

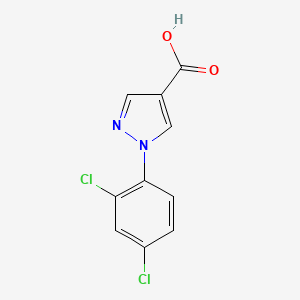

1-(2,4-二氯苯基)-1H-吡唑-4-羧酸

描述

The compound “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of dichlorophenylacetic acid . Dichlorophenylacetic acid is a compound that has been used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely be similar to that of dichlorophenylacetic acid .科学研究应用

合成技术

- 超声波辐射合成:Machado 等人 (2011 年) 的一项研究描述了使用超声波辐射有效且区域选择性地合成乙基 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸酯,显著缩短了反应时间,收率达到 71-92% (Machado 等人,2011 年)。

化学合成和衍生物

- 吡唑衍生物的制备:Beck 等人 (1988 年) 专注于合成 1-芳基-1H-吡唑碳腈和相关衍生物,并指出它们在小麦和大麦中作为化学杂交剂的应用 (Beck 等人,1988 年)。

- 功能化反应:Yıldırım 等人 (2005 年) 对 1H-吡唑-3-羧酸衍生物的功能化反应进行了实验和理论研究,突出了这些化合物在各种化学反应中的多功能性 (Yıldırım 等人,2005 年)。

高级化学表征

- 晶体分析:Kumarasinghe 等人 (2009 年) 使用单晶 X 射线分析合成并分析了 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸,展示了在复杂有机化合物中准确结构确定的重要性 (Kumarasinghe 等人,2009 年)。

合成改进

- 改进的合成方法:董 (2011 年) 提高了 1H-吡唑-4-羧酸的收率,表明合成效率和收率优化方面取得了进步 (董,2011 年)。

分子修饰和生物活性

- 抗菌活性:Bildirici 等人 (2007 年) 合成了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸的衍生物并评估了它们的抗菌活性,展示了这些化合物的潜在生物学应用 (Bildirici 等人,2007 年)。

理论和实验研究

- 理论和实验方法相结合:Yıldırım 和 Kandemirli (2006 年) 结合理论和实验方法研究了 1H-吡唑-3-羧酸衍生物的功能化反应,突出了整合不同方法以实现全面理解的重要性 (Yıldırım 和 Kandemirli,2006 年)。

光学和形态学性质

- 薄膜合成和表征:Cetin 等人 (2018 年) 合成了一种新型的基于低聚吡唑的薄膜,分析了它的光学和形态学性质,这可能对光电应用产生影响 (Cetin 等人,2018 年)。

生化分析

Biochemical Properties

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of reaction products . For example, by binding to the active site of COX, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models . At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects, such as gastrointestinal irritation, liver toxicity, and renal dysfunction. The threshold for these toxic effects varies among different animal species, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions increase the solubility of the compound, facilitating its excretion through urine and bile. Additionally, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

The transport and distribution of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting mitochondrial function and energy production.

属性

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVDXAMDPPHMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

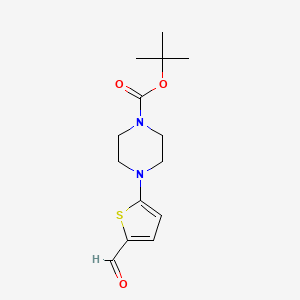

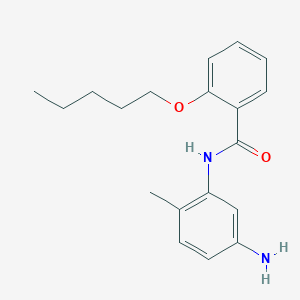

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)

![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)